

(S)-ethyl 2-hydroxybutyrate physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-Hydroxybutyrate*

Cat. No.: *B1661012*

[Get Quote](#)

An In-depth Technical Guide to (S)-ethyl 2-hydroxybutyrate

This guide provides a comprehensive overview of the physical and chemical properties of **(S)-ethyl 2-hydroxybutyrate**, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

(S)-ethyl 2-hydroxybutyrate is a chiral ester with applications as a building block in organic synthesis. Its properties are crucial for its handling, reaction setup, and analytical characterization.

Physical Properties

The physical characteristics of **(S)-ethyl 2-hydroxybutyrate** and its related forms are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.

Property	Value	Notes	Reference(s)
Molecular Formula	C ₆ H ₁₂ O ₃	[1][2]	
Molecular Weight	132.16 g/mol	[1][2]	
Appearance	Liquid	Colorless	[3][4]
Boiling Point	167 °C	at 760 mmHg (estimated)	[5]
75 - 76 °C	at 12 mmHg (for (R)-enantiomer)	[4]	
Density	1.01 g/cm ³	[3]	
1.012 g/mL	at 20 °C (for (S)-enantiomer)	[6]	
1.017 g/mL	at 25 °C (for (R)-enantiomer)		
Refractive Index	n _{20/D} 1.421	(for (S)-enantiomer)	[6]
n _{20/D} 1.42	(for (R)-enantiomer)		
Optical Rotation	[α]25/D +37.2°	c=1.3 in chloroform (85% ee)	[7]
[α]20/D +43°	c=1 in chloroform	[6]	
[α]20/D -46°	c=1 in chloroform (for (R)-enantiomer)		
Solubility	Soluble in alcohol, chloroform	[5][6]	
Water: 1.592e+005 mg/L at 25 °C (est)	[5]		
Flash Point	145.00 °F (62.70 °C)	TCC (estimated)	[5]

Chemical and Spectroscopic Properties

The chemical properties and spectroscopic data are vital for confirming the identity and purity of **(S)-ethyl 2-hydroxybutyrate**.

Property	Value	Notes	Reference(s)
IUPAC Name	ethyl (2S)-2-hydroxybutanoate	[1]	
CAS Number	88271-13-0	[1]	
XLogP3-AA	0.8	[1][2]	
Hydrogen Bond Donor Count	1	[1][2]	
Hydrogen Bond Acceptor Count	3	[1][2]	
Rotatable Bond Count	4	[1][2]	
Topological Polar Surface Area	46.5 Å ²	[1][2]	
¹ H NMR (400 MHz, CDCl ₃)	δ=4.1-4.2 (m, 3H), 2.35-2.48 (m, 2H), 1.20 (d, J=6.4 Hz, 3H), 1.25 (t, J=6.9 Hz, 3H)	For (S)-enantiomer	[8]
¹³ C NMR (100 MHz, CDCl ₃)	δ=173.04, 64.30, 60.84, 42.89, 22.48, 14.24	For (S)-enantiomer	[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **(S)-ethyl 2-hydroxybutyrate** are provided below. These protocols are based on established procedures and offer a starting point for laboratory work.

Synthesis via Enzymatic Resolution

This protocol describes a two-step enzymatic resolution process for the production of both (S)- and (R)-ethyl 3-hydroxybutyrate, which can be adapted for the target molecule's structural isomers.^[9]

Step 1: Acetylation of Racemic Ethyl 3-hydroxybutyrate

- Reaction Setup: In a suitable reaction vessel, combine racemic ethyl 3-hydroxybutyrate and vinyl acetate. The reaction is performed solvent-free.
- Enzyme Addition: Add immobilized *Candida antarctica* lipase B (CALB).
- Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 45°C).
- Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the conversion.
- Work-up: Once the desired conversion is reached (typically around 40-50%), stop the reaction. The (S)-enantiomer remains as the unreacted alcohol, while the (R)-enantiomer is acetylated.
- Purification: Separate the (S)-ethyl 3-hydroxybutyrate from the (R)-ethyl 3-acetoxybutyrate by fractional distillation.

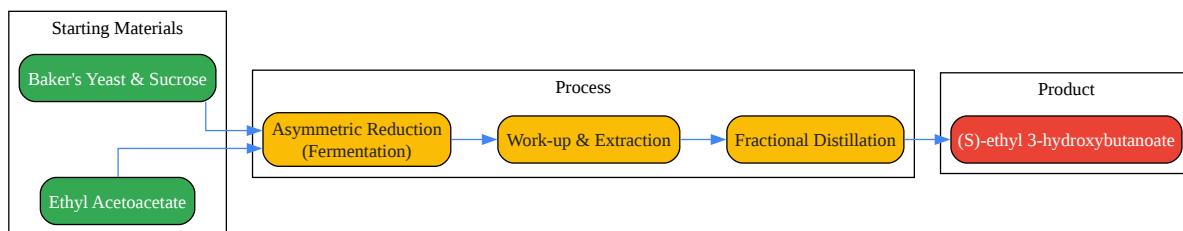
Step 2: Alcoholysis of (R)-enriched Ethyl 3-acetoxybutyrate

- Reaction Setup: In a separate vessel, combine the (R)-enriched ethyl 3-acetoxybutyrate obtained from Step 1 with ethanol.
- Enzyme Addition: Add fresh immobilized CALB.
- Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 45°C).
- Monitoring: Monitor the conversion of the acetate to the alcohol by GC.
- Work-up and Purification: Once the reaction is complete, separate the resulting (R)-ethyl 3-hydroxybutyrate by fractional distillation.

Synthesis via Asymmetric Reduction with Baker's Yeast

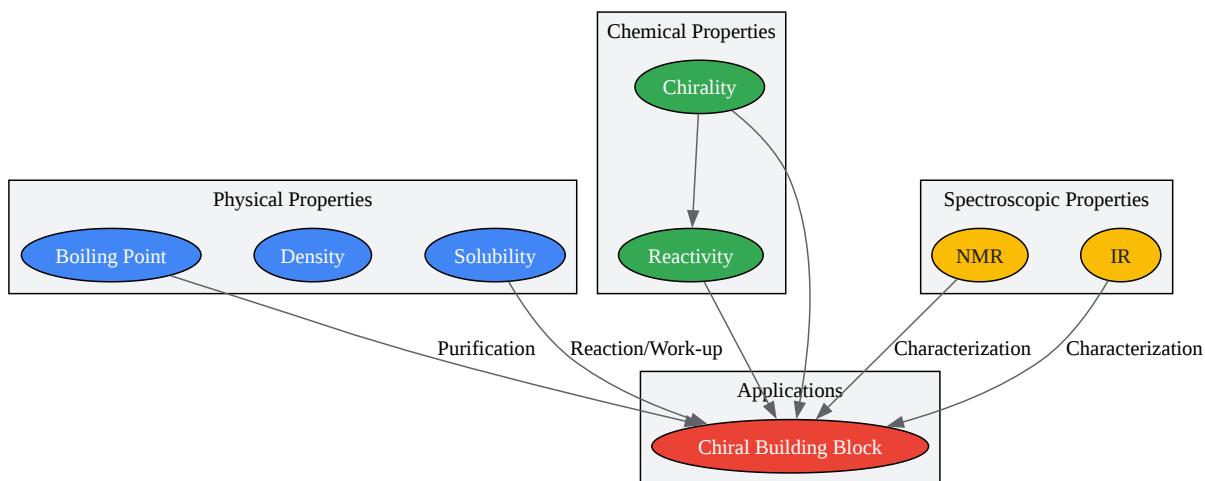
This method utilizes the reducing capabilities of baker's yeast to produce (S)-ethyl 3-hydroxybutanoate from ethyl acetoacetate.^[7]

- Yeast Suspension Preparation: In a large flask, prepare a suspension of baker's yeast and sucrose in tap water. Stir the mixture for approximately 1 hour at around 30°C to activate the yeast.
- Substrate Addition: Add ethyl acetoacetate to the fermenting yeast suspension.
- Fermentation: Stir the mixture at room temperature for 24 hours.
- Sucrose and Substrate Feed: Add a warm solution of sucrose in water, followed by another portion of ethyl acetoacetate an hour later. Continue stirring for an additional 50-60 hours.
- Reaction Monitoring: Monitor the completion of the reaction using gas chromatography.
- Work-up:
 - Add Celite to the reaction mixture and filter through a sintered-glass funnel.
 - Wash the filtrate with water.
 - Saturate the filtrate with sodium chloride and extract with diethyl ether.
 - Combine the organic extracts and dry over magnesium sulfate.
- Purification:
 - Filter the dried solution and concentrate it using a rotary evaporator.
 - Purify the residue by fractional distillation under reduced pressure to obtain (S)-ethyl 3-hydroxybutanoate.


Analytical Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the structure of the synthesized (S)-ethyl 2-hydroxybutyrate, ¹H and ¹³C NMR spectra can be acquired.

- Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent, such as chloroform-d (CDCl_3).
- Acquisition: Record the spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- Data Analysis: Compare the obtained chemical shifts, multiplicities, and coupling constants with the reference data provided in the table above to confirm the structure.[8]


Visualizations

The following diagrams illustrate key aspects of the synthesis and properties of **(S)-ethyl 2-hydroxybutyrate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of (S)-ethyl 3-hydroxybutanoate using baker's yeast.

[Click to download full resolution via product page](#)

Caption: Interrelationship of the properties and applications of (S)-ethyl 2-hydroxybutyrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-ethyl 2-hydroxybutanoate | C₆H₁₂O₃ | CID 12747763 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl (2R)-2-hydroxybutanoate | C₆H₁₂O₃ | CID 12747764 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]

- 4. fishersci.com [fishersci.com]
- 5. ethyl 2-hydroxybutanoate, 52089-54-0 [thegoodsentscompany.com]
- 6. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-ethyl 2-hydroxybutyrate physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1661012#s-ethyl-2-hydroxybutyrate-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1661012#s-ethyl-2-hydroxybutyrate-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com